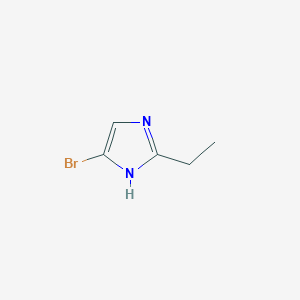

4-Bromo-2-ethyl-1H-imidazole

Description

Historical Context of Brominated Imidazole (B134444) Derivatives in Organic Synthesis

The synthesis of the imidazole ring was first reported in 1858 by Heinrich Debus. thieme-connect.de Since then, numerous methods have been developed for the preparation of imidazole derivatives. The introduction of a bromine atom onto the imidazole ring significantly enhances its synthetic utility, providing a reactive handle for further functionalization through various cross-coupling reactions.

The bromination of imidazoles can be achieved using various reagents, with N-bromosuccinimide (NBS) being a common choice. The position of bromination is influenced by the substituents already present on the imidazole ring. For instance, the direct bromination of 2-ethyl-1H-imidazole with bromine in ethanol (B145695) yields 4-Bromo-2-ethyl-1H-imidazole. The reactivity of the C-Br bond in bromoimidazoles allows for its substitution with a wide range of nucleophiles, making these compounds key intermediates in the synthesis of more complex molecules. This reactivity has been exploited to create libraries of substituted imidazoles for screening in drug discovery programs.

Research Landscape of this compound as a Privileged Building Block for Functional Molecules

This compound is recognized as a valuable building block in organic synthesis, particularly for the creation of functional molecules with potential therapeutic applications. Its commercial availability facilitates its use in both academic and industrial research.

A notable application of this compound is in the synthesis of inhibitors for the transforming growth factor-beta (TGF-β) type I receptor, which is implicated in diseases such as cancer. googleapis.com In a patented synthetic route, this compound undergoes a Suzuki coupling reaction with (4-fluoro-3-methylphenyl)boronic acid. googleapis.com This reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0), effectively couples the imidazole ring to the phenyl ring, forming a key intermediate in the synthesis of potent TGF-β inhibitors. googleapis.com This example underscores the role of this compound as a crucial starting material, enabling the construction of complex molecular architectures designed to interact with specific biological targets. The bromine atom at the 4-position provides a site for palladium-catalyzed cross-coupling, a powerful and widely used transformation in modern organic synthesis.

The table below summarizes the key reactants in the Suzuki coupling reaction mentioned.

| Reactant | Role |

| This compound | Starting material (building block) |

| (4-fluoro-3-methylphenyl)boronic acid | Coupling partner |

| Tetrakis(triphenylphosphine)palladium(0) | Catalyst |

| Sodium Carbonate (aqueous) | Base |

| Toluene | Solvent |

This specific application demonstrates the strategic importance of this compound as a "privileged building block," where its pre-installed functional groups and substitution pattern are leveraged to efficiently assemble complex and biologically relevant molecules.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-ethyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGRZMXSFGWOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473711 | |

| Record name | 2-ETHYL-4-BROMOIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145575-91-3 | |

| Record name | 5-Bromo-2-ethyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145575-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ETHYL-4-BROMOIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-ethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 2 Ethyl 1h Imidazole and Its Precursors/derivatives

Regioselective Bromination Strategies of 2-Ethyl-1H-imidazole

The direct bromination of a pre-formed 2-ethyl-1H-imidazole ring is a primary route to obtaining the 4-bromo derivative. The imidazole (B134444) ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. slideshare.net However, the presence of two available carbon atoms (C4 and C5) and the acidic N-H proton necessitates careful control over the reaction to achieve regioselectivity. The ethyl group at the C2 position influences the electronic distribution within the ring, but positional selectivity can still be challenging.

The choice of brominating agent and reaction conditions is critical for the successful synthesis of 4-Bromo-2-ethyl-1H-imidazole from 2-ethyl-1H-imidazole. Various reagents are employed for the bromination of aromatic and heterocyclic compounds, with N-Bromosuccinimide (NBS) and elemental bromine (Br₂) being the most common. wikipedia.orgmdpi.com

N-Bromosuccinimide is often favored as it is a solid, making it easier and safer to handle than liquid bromine. masterorganicchemistry.comchemicalbook.com It can act as a source for electrophilic bromine or bromine radicals, depending on the reaction conditions. wikipedia.orgorganic-chemistry.org For electrophilic aromatic bromination, polar solvents are typically used. The use of N-Bromosuccinimide in a solvent like N,N-dimethylformamide (DMF) has been shown to provide high levels of para-selectivity in the bromination of other electron-rich aromatic compounds. wikipedia.org This suggests that using NBS in DMF could favor substitution at the C4/C5 position of the 2-ethyl-1H-imidazole ring.

Elemental bromine, often in a solvent like acetic acid or chloroform (B151607), is another powerful brominating agent. guidechem.com The reaction rate and selectivity can be influenced by additives such as sodium acetate, which acts as a base to neutralize the HBr byproduct. chemicalbook.com Microwave-assisted reactions have also been explored to accelerate the synthesis of brominated imidazoles. guidechem.com The optimization process involves screening various solvents, temperatures, and molar equivalents of the brominating agent to minimize the formation of byproducts, such as dibrominated or polybrominated imidazoles. researchgate.net

Below is a data table summarizing common bromination conditions and their impact on selectivity, derived from general principles of aromatic halogenation.

| Brominating Agent | Solvent | Typical Conditions | Key Outcomes & Selectivity Factors |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN), Dichloromethane (CH₂Cl₂), N,N-Dimethylformamide (DMF) | Room temperature or gentle heating | Generally milder than Br₂. DMF can enhance para-selectivity in some aromatic systems. wikipedia.org Minimizes HBr byproduct issues. |

| Bromine (Br₂) | Acetic Acid (AcOH), Chloroform (CHCl₃), Water | Room temperature, often with a base (e.g., Sodium Acetate) | Highly reactive; can lead to over-bromination. Base is used to scavenge HBr. chemicalbook.com pH can be a critical factor in aqueous media. researchgate.net |

| NBS with Radical Initiator | Carbon Tetrachloride (CCl₄) | Reflux with AIBN or light irradiation | Promotes radical substitution (Wohl-Ziegler reaction), typically at allylic/benzylic positions, not direct ring bromination. wikipedia.orgmasterorganicchemistry.com |

| Br₂/SO₂Cl₂/Zeolite | Not specified | Catalytic | A system designed for regioselective bromination of aromatic compounds, where the zeolite catalyst controls positional selectivity. researchgate.net |

Controlling the position of bromination on the imidazole ring is paramount. For 2-ethyl-1H-imidazole, electrophilic attack can occur at the C4 or C5 position, which are electronically similar. Kinetic studies on the aqueous bromination of imidazole and its methyl-substituted derivatives show that the reactivity of each position (C2, C4, C5) can be quantified, and that substitution patterns are highly pH-sensitive. researchgate.net This suggests that by carefully controlling the pH of the reaction medium, it may be possible to influence the regiochemical outcome of the bromination of 2-ethyl-1H-imidazole.

The most effective method for ensuring regioselectivity is often the use of a protecting group on one of the ring nitrogens. google.com By introducing a bulky protecting group at the N1 position, the steric environment around the C5 position becomes significantly more hindered. This directs the incoming electrophile (Br⁺) preferentially to the C4 position. This strategy transforms the challenge of separating regioisomers into a sequence of protection, regioselective bromination, and deprotection steps. google.com This approach is particularly valuable when a single, pure regioisomer is required.

Synthesis of this compound through Ring-Closure Methodologies

An alternative to direct bromination is the construction of the imidazole ring with the bromine atom already incorporated into one of the starting materials. This approach, known as ring-closure or cyclization, can offer excellent control over the final substitution pattern.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating portions of all starting materials. isca.mersc.org The synthesis of substituted imidazoles is well-suited to MCR strategies, often involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and an ammonium (B1175870) salt. acs.org

To synthesize this compound via an MCR, one could hypothetically use a bromine-substituted 1,2-dicarbonyl compound (e.g., bromoglyoxal), propionaldehyde (B47417) (to provide the 2-ethyl group), and ammonia (B1221849) (or an ammonium salt like ammonium acetate). isca.mersc.org Various catalysts, such as p-toluenesulfonic acid (PTSA) or Lewis acids, can be employed to promote the reaction and improve yields. isca.meacs.org The key advantage of this approach is the rapid assembly of the complex heterocyclic core in a single, atom-economical step.

A classic and robust method for imidazole synthesis is the condensation of an α-haloketone with an amidine. slideshare.netorgsyn.orgacs.org This method provides a direct and predictable route to 2,4-disubstituted imidazoles. To apply this to the synthesis of this compound, the required precursors would be propanamidine (or its hydrochloride salt) and a suitable α,α'-dihalo- or α-halo-α'-oxoketone that can introduce the bromine at the desired position.

Significant research has gone into optimizing the conditions for this condensation to improve upon older methods that used hazardous solvents like chloroform and often resulted in low yields. orgsyn.orgacs.org An optimized process involves adding the α-bromoketone to a vigorously refluxing mixture of the amidine and a base like potassium bicarbonate in an aqueous tetrahydrofuran (B95107) (THF) solvent system. acs.orgresearchgate.net This protocol has been shown to produce 2,4-disubstituted imidazoles in excellent yields (83-91%) and high purity (>95%) without the need for column chromatography. acs.orgresearchgate.net The use of a mixed aqueous/organic medium is crucial, as it helps to solubilize both the polar amidine salt and the less polar α-haloketone. acs.org

The table below illustrates the versatility of this reaction with various substrates, as reported in the literature. acs.org

| Amidine Precursor | α-Haloketone | Resulting Imidazole Type | Reported Yield Range |

|---|---|---|---|

| Benzamidine HCl | 2-Bromoacetophenone | 2,4-Diphenyl-1H-imidazole | 83-91% acs.org |

| 3-Amidinopyridine HCl | Chloroacetone | 2-(Pyridin-3-yl)-4-methyl-1H-imidazole | 83-91% acs.org |

| Acetamidine HCl | 2-Bromo-4'-methoxyacetophenone | 2-Methyl-4-(4-methoxyphenyl)-1H-imidazole | 83-91% acs.org |

| Propanamidine HCl (Hypothetical) | 1,1-Dibromoacetone (Hypothetical) | 4-Bromo-2-ethyl-5-methyl-1H-imidazole | N/A |

Protecting Group Strategies in the Synthesis of Substituted Imidazoles

In multi-step syntheses involving substituted imidazoles, the reversible masking of the imidazole N-H proton is a crucial strategy. creative-peptides.com Protecting the nitrogen can prevent unwanted side reactions, such as N-acylation, and is instrumental in directing the regioselectivity of subsequent electrophilic substitution reactions like bromination. google.comcreative-peptides.com

When the imidazole ring is unprotected, bromination can lead to a mixture of 4-bromo and 5-bromo isomers, which can be difficult to separate. By installing a protecting group on N1, the electronic and steric properties of the ring are altered. A bulky protecting group can sterically hinder the C5 position, thereby directing electrophilic attack to the C4 position. google.com

Other common protecting groups for the imidazole nitrogen include trityl (Trt), tert-butyloxycarbonyl (Boc), and 1-(1-ethoxyethyl), each with its own specific conditions for application and removal. creative-peptides.comacs.org The choice of protecting group depends on its stability to the conditions of subsequent reaction steps.

| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions |

|---|---|---|---|

| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH, THF google.com | Trifluoroacetic Acid (TFA) or Fluoride (B91410) source (e.g., TBAF) google.com |

| Trityl | Trt | Trityl chloride, base (e.g., Et₃N) | Mild acid (e.g., formic acid, TFA) |

| tert-Butyloxycarbonyl | Boc | Boc₂O, base (e.g., DMAP) | Strong acid (e.g., TFA, HCl) creative-peptides.com |

| 1-(1-Ethoxyethyl) | EE | Ethyl vinyl ether, acid catalyst | Aqueous acid (e.g., dilute HCl) acs.org |

Nitrogen Atom Protection for Regiocontrol in Functionalization

In the synthesis of polysubstituted imidazoles like this compound, achieving regiocontrol is a significant challenge due to the two reactive nitrogen atoms in the imidazole ring. Direct functionalization can lead to a mixture of N-1 and N-3 substituted isomers. To circumvent this, a common and effective strategy is the introduction of a protecting group on one of the nitrogen atoms. This approach sterically or electronically differentiates the two nitrogens, thereby directing subsequent reactions to a specific position. rsc.orgnih.gov

The choice of protecting group is critical and depends on its stability throughout the synthetic sequence and the ease of its eventual removal. Commonly employed protecting groups for the imidazole nitrogen include:

Trityl (Tr) and Substituted Trityl Groups: The bulky triphenylmethyl (trityl) group is frequently used. Its significant steric hindrance effectively blocks one nitrogen atom, allowing for functionalization, such as bromination, to occur at a specific carbon on the imidazole ring.

Sulfonyl Groups (e.g., Tosyl, Ts): Groups like p-toluenesulfonyl (tosyl) are also utilized. The electron-withdrawing nature of the tosyl group deactivates the nitrogen to which it is attached, influencing the regioselectivity of subsequent electrophilic substitution reactions.

Alkoxymethyl Groups: Protecting groups such as (2-(trimethylsilyl)ethoxy)methyl (SEM) are used to protect the imidazole nitrogen. The SEM group is stable under various conditions but can be selectively removed. For instance, a synthetic route for a related compound, 4-bromo-2-nitro-1H-imidazole, involves protecting the 2-nitroimidazole (B3424786) with a SEM group before bromination. google.com

Dialkoxymethyl Groups: These groups can be easily introduced and are valuable for facilitating metallation at the C-2 position, which is a key step in the synthesis of 2-substituted imidazoles. researchgate.net

By protecting one nitrogen, chemists can perform reactions like bromination with greater control, ensuring the bromine atom is introduced at the desired C-4 position of the 2-ethyl-1H-imidazole precursor.

Deprotection Strategies and Yield Optimization in Multi-step Synthesis

Deprotection strategies are specific to the protecting group used:

Trityl Group: This group is typically removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane.

Sulfonyl Groups: Tosyl groups are more robust and often require harsher removal conditions, such as reductive cleavage with sodium in liquid ammonia or strong acid hydrolysis.

SEM Group: The SEM group can be cleaved using fluoride ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. google.com

Dialkoxymethyl Groups: These are readily hydrolyzed under neutral or acidic conditions at room temperature. researchgate.net

| Protecting Group | Common Deprotection Reagents |

| Trityl (Tr) | Trifluoroacetic Acid (TFA) |

| Tosyl (Ts) | Sodium in liquid ammonia, Strong Acids |

| (2-(trimethylsilyl)ethoxy)methyl (SEM) | Tetrabutylammonium fluoride (TBAF), Acid |

| Dialkoxymethyl | Neutral or Acidic Hydrolysis |

Scalable Synthetic Approaches for Industrial and Large-Scale Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires the development of cost-effective, safe, and robust processes. thieme-connect.de A key challenge in synthesizing substituted imidazoles is controlling the formation of regioisomers, which can complicate purification and reduce yields on a large scale. thieme-connect.de

A scalable synthesis for the closely related 4-bromo-1,2-dimethyl-1H-imidazole highlights a successful strategy that avoids the issue of regioisomers. thieme-connect.de This approach starts with 1,2-dimethyl-1H-imidazole, which is first dibrominated and then selectively debrominated to yield the desired product. This circumvents the problematic methylation of a bromo-imidazole precursor, which often yields a mixture of isomers. thieme-connect.de A similar strategy could be applied to this compound, potentially starting from 2-ethyl-1H-imidazole.

For large-scale production, several factors are critical:

Starting Material Selection: Choosing readily available and cost-effective starting materials is paramount.

Process Safety: Industrial processes must be designed to be safe, avoiding highly toxic or explosive reagents and managing reaction exotherms. For example, some nitration procedures for imidazoles can lead to runaway reactions if not carefully controlled. google.com

Reaction Conditions: Optimization of reaction conditions to maximize throughput and minimize waste is essential. This includes using appropriate solvents and catalysts that are efficient and easily separated from the product.

Continuous Flow Synthesis: Flow chemistry is an increasingly attractive alternative to traditional batch processing for industrial synthesis. nih.gov It offers enhanced safety, better control over reaction parameters, and can lead to higher yields and purity. nih.gov This methodology could be applied to the bromination or other steps in the synthesis of this compound.

Green Chemistry Principles and Sustainable Synthetic Routes

Incorporating green chemistry principles into the synthesis of this compound is crucial for minimizing environmental impact. jipbs.comresearchgate.net This involves designing processes that are more efficient, generate less waste, and use less hazardous substances. nih.gov

Key green chemistry strategies applicable to imidazole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a primary goal. Water, ethanol (B145695), or polyethylene (B3416737) glycol are greener options. researchgate.net Research has also shown the utility of deep eutectic solvents for imidazole synthesis. rsc.org

Catalysis: The use of catalysts is central to green chemistry as they can enable reactions to proceed under milder conditions, reduce energy consumption, and improve selectivity, thus minimizing byproduct formation. nih.gov For imidazole synthesis, various catalysts have been explored, including natural biocatalysts like lemon juice, which is inexpensive, biodegradable, and non-toxic. jipbs.comresearchgate.net

Energy Efficiency: Employing energy-efficient techniques such as microwave or ultrasonic irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netresearchgate.netmdpi.com

Atom Economy and Waste Prevention: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. nih.gov One-pot, multi-component reactions are highly desirable as they reduce the number of steps and purification stages, thereby minimizing waste. iau.ir

| Green Chemistry Principle | Application in Imidazole Synthesis |

| Waste Prevention | One-pot, multi-component reactions to reduce intermediate steps and purification. iau.ir |

| Catalysis | Use of reusable, non-toxic catalysts like lemon juice or hybrid nano-catalysts. jipbs.commdpi.com |

| Safer Solvents | Employing water, ethanol, or deep eutectic solvents instead of hazardous organic solvents. researchgate.netrsc.org |

| Energy Efficiency | Utilizing microwave or ultrasonic irradiation to accelerate reactions and reduce energy use. researchgate.netmdpi.com |

Spectroscopic and Analytical Characterization Techniques for 4 Bromo 2 Ethyl 1h Imidazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-Bromo-2-ethyl-1H-imidazole derivatives. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, researchers can piece together the connectivity and spatial arrangement of atoms within the molecule.

Interactive Data Table: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for Imidazole (B134444) Derivatives

| Compound/Fragment | Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole Ring | ¹H | 6.8 - 7.6 | Singlet, Multiplet |

| Ethyl (-CH2-CH3) | ¹H | ~2.6 (CH2), ~1.2 (CH3) | Quartet, Triplet |

| Imidazole Ring | ¹³C | 115 - 145 | - |

| Ethyl (-CH2-CH3) | ¹³C | ~21 (CH2), ~14 (CH3) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques such as Electrospray Ionization (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for the analysis of imidazole derivatives. bldpharm.com

In the mass spectrum of this compound, the molecular ion peak ([M]+) would be a key feature. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet with a mass-to-charge ratio (m/z) difference of two and a roughly 1:1 intensity ratio. miamioh.edu This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation analysis provides further structural information. Upon ionization, the molecule can break apart into smaller, charged fragments. The fragmentation pattern is often predictable and can help to confirm the structure. For this compound, common fragmentation pathways could include the loss of the ethyl group, the bromine atom, or cleavage of the imidazole ring. researchgate.netnih.gov The analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]+ | 173.99/175.99 | Molecular ion peak showing the characteristic 1:1 isotopic pattern for bromine. |

| [M-CH2CH3]+ | 145.01/147.01 | Loss of the ethyl group. |

| [M-Br]+ | 95.07 | Loss of the bromine atom. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

IR spectroscopy is used to identify the types of chemical bonds within a molecule by measuring the absorption of infrared radiation. In the IR spectrum of a this compound derivative, characteristic absorption bands would be observed. These include stretching vibrations for the N-H bond of the imidazole ring (typically a broad peak), C-H stretching for both the aromatic imidazole ring and the aliphatic ethyl group, and C=N and C=C stretching vibrations within the imidazole ring. nih.govacs.org The presence and position of these bands help to confirm the presence of the key functional groups.

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Imidazole and its derivatives typically exhibit absorption bands in the ultraviolet region. These absorptions are generally attributed to π → π* and n → π* electronic transitions within the conjugated imidazole ring. The position and intensity of these absorption maxima can be influenced by the presence of substituents on the ring, such as the bromo and ethyl groups, as well as the solvent used for the analysis.

Interactive Data Table: Typical IR Absorption Frequencies and UV-Vis Transitions for Imidazole Derivatives

| Spectroscopic Technique | Feature | Typical Range |

| Infrared (IR) | N-H Stretch | 3200-3500 cm⁻¹ (broad) |

| Infrared (IR) | Aromatic C-H Stretch | 3000-3100 cm⁻¹ |

| Infrared (IR) | Aliphatic C-H Stretch | 2850-3000 cm⁻¹ |

| Infrared (IR) | C=N Stretch | 1500-1650 cm⁻¹ |

| Ultraviolet-Visible (UV-Vis) | π → π* Transition | ~200-220 nm |

| Ultraviolet-Visible (UV-Vis) | n → π* Transition | ~260-280 nm |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique requires the growth of a suitable single crystal of the compound. When a beam of X-rays is passed through the crystal, the X-rays are diffracted in a specific pattern that is dependent on the arrangement of atoms in the crystal lattice.

For a derivative of this compound, a successful SC-XRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. mdpi.com It would unambiguously confirm the connectivity of the atoms and the substitution pattern on the imidazole ring. Furthermore, SC-XRD reveals information about the packing of the molecules in the crystal, including intermolecular interactions such as hydrogen bonding (e.g., involving the N-H group of the imidazole ring) and halogen bonding (involving the bromine atom). sigmaaldrich.commdpi.com This detailed structural information is crucial for understanding the physical properties of the compound and for applications in areas such as materials science and drug design. The crystal structure of the related compound, 4-bromo-1H-imidazole, has been reported, providing a basis for comparison. sigmaaldrich.com

Interactive Data Table: Key Structural Parameters Obtained from SC-XRD

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Intermolecular Interactions | Details of hydrogen bonding, halogen bonding, and other non-covalent interactions. |

Biological and Pharmacological Investigations of 4 Bromo 2 Ethyl 1h Imidazole and Its Analogs

Antimicrobial Activity Studies

Imidazole (B134444) derivatives are a well-established class of antimicrobial agents. nano-ntp.com The ongoing challenge of drug resistance in microorganisms necessitates the development of new compounds with novel modes of action. rsc.orgnih.gov Bromo-substituted imidazole compounds, in particular, have been a subject of research for their potential to combat various pathogens.

Analogs of 4-Bromo-2-ethyl-1H-imidazole have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. For instance, a tetra-substituted imidazole derivative, 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol, and its metal complexes were evaluated for their antibacterial potential. rsc.org The copper complex of this bromo-imidazole analog was found to be the most active against both types of bacteria. rsc.org

Studies on other complex bromo-imidazole hybrids have also shown significant efficacy. Synthesized hybrids of 5-nitroimidazole and 1,3,4-oxadiazole were screened against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. nih.gov Certain compounds in this series displayed significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 4.9 to 17 µM against E. coli. nih.gov Similarly, research on (Z)-4-((6-Bromo-2-chloroquinolin-3-yl) methylene)-2-phenyl-1-(substituted phenyl)-1H-imidazol-5(4H)-one derivatives showed antibacterial effects against E. coli, P. aeruginosa, and B. subtilis. nih.gov

The antibacterial activity of imidazole derivatives is often assessed against common pathogenic strains like S. aureus and E. coli. nih.govsemanticscholar.org The data from various studies on bromo-imidazole analogs highlight their potential as broad-spectrum antibacterial agents.

| Compound/Analog Class | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| Copper complex of 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol | Gram-positive & Gram-negative bacteria | Most active among tested metal complexes. | rsc.org |

| Bromo-quinoline-imidazole hybrids | E. coli | Demonstrated antibacterial activity. | nih.gov |

| Bromo-quinoline-imidazole hybrids | P. aeruginosa | Demonstrated antibacterial activity. | nih.gov |

| Bromo-quinoline-imidazole hybrids | B. subtilis | Demonstrated antibacterial activity. | nih.gov |

| 5-Nitroimidazole/1,3,4-oxadiazole hybrids (bromo-substituted precursors) | E. coli | Significant activity (MIC values 4.9–17 µM). | nih.gov |

| 5-Nitroimidazole/1,3,4-oxadiazole hybrids (bromo-substituted precursors) | S. aureus | Screened for activity. | nih.gov |

| 5-Nitroimidazole/1,3,4-oxadiazole hybrids (bromo-substituted precursors) | B. subtilis | Screened for activity. | nih.gov |

The imidazole core is famously a part of many antifungal drugs, such as clotrimazole and ketoconazole. nano-ntp.com While direct studies on the antifungal properties of this compound are limited, research on other bromo-substituted heterocyclic compounds provides insight into their potential.

A novel compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, has been investigated for its activity against clinically relevant Candida species. frontiersin.orgnih.gov This compound exhibited potent fungicidal activity against numerous clinical isolates of Candida albicans, with MIC values as low as 0.00195 to 0.0078 µg/mL for some strains. frontiersin.org It was also effective against mature biofilms, although to a lesser extent than against planktonic cells. frontiersin.org

Furthermore, studies on bromo-quinoline-imidazole derivatives have demonstrated antimycotic potential against Candida albicans and Aspergillus niger. nih.gov These findings suggest that the inclusion of a bromine atom in heterocyclic structures can contribute significantly to antifungal activity, indicating a promising area of investigation for this compound and its analogs.

The antimicrobial mechanisms of imidazole derivatives are diverse. A primary mode of action, particularly for antifungal imidazoles, involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. This leads to membrane disruption and cell death. nano-ntp.com For antibacterial activity, several mechanisms have been proposed for different imidazole analogs.

Cell Membrane Disruption : Some imidazole derivatives are thought to exert their effect by disrupting the bacterial cell membrane, leading to leakage of intracellular components. nano-ntp.comnih.gov The antibacterial activity of these compounds is often related to their lipophilicity, which allows them to integrate into and destabilize the lipid bilayer of the cell membrane. nih.gov

Nucleic Acid Synthesis Inhibition : Certain classes of imidazole-containing compounds, particularly nitroimidazoles, function by inhibiting nucleic acid synthesis. nano-ntp.com The mechanism involves the reduction of the nitro group within the microbial cell, creating reactive intermediates that covalently bind to DNA, causing strand breakage and leading to cell death. researchgate.net

While the precise mechanism for this compound is not defined, it is plausible that it shares one or more of these mechanisms common to the broader class of imidazole-based antimicrobial agents.

Anticancer Research and Cytotoxicity Profiles

Imidazole-containing compounds have emerged as significant scaffolds in the development of anticancer agents. nih.gov The success of drugs like the alkylating agent dacarbazine, which features an imidazole ring, has spurred extensive research into new derivatives with potential applications in oncology. nih.gov

Analogs of this compound have shown promising results in cytotoxicity screenings against various cancer cell lines. In a study of novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives, the compound with a para-bromo substituent (an analog referred to as 4f) demonstrated outstanding antiproliferative activity. nih.gov

This bromo-substituted analog was evaluated against A549 (human lung carcinoma), HeLa (human cervical cancer), and SGC-7901 (human gastric carcinoma) cell lines. It exhibited potent cytotoxicity with IC₅₀ values of 6.60 µM, 3.24 µM, and 5.37 µM, respectively. nih.gov Notably, this compound was approximately five times more potent than the reference drug Methotrexate (MTX) in this in vitro evaluation. nih.gov A key finding was the compound's selective inhibition of tumor cells, with a selectivity index indicating that normal L-02 cells were 23 to 46 times more tolerant to the compound than the tested cancer cells. nih.gov

| Cancer Cell Line | Organ of Origin | IC₅₀ (µM) | Reference |

|---|---|---|---|

| A549 | Lung | 6.60 | nih.gov |

| HeLa | Cervix | 3.24 | nih.gov |

| SGC-7901 | Stomach | 5.37 | nih.gov |

The mechanism of action for many anticancer drugs involves direct interaction with DNA. One such mechanism is alkylation, where the drug covalently attaches an alkyl group to DNA, disrupting its structure and function and ultimately leading to apoptosis of the cancer cell. The imidazole-based drug dacarbazine is a known alkylating agent. nih.gov

While direct studies on the alkylating activity of this compound are not available, research into other imidazole-containing molecules suggests this as a potential mechanism. For example, synthetic conjugates of N-methylpyrrole-N-methylimidazole (Py-Im) polyamides and an alkylating agent have been designed to achieve sequence-specific alkylation of DNA. nih.gov These studies demonstrate that the imidazole moiety can be a key component of molecules that recognize and chemically modify specific DNA sequences, such as those in human telomeres. nih.gov This line of research supports the hypothesis that bromo-imidazole derivatives could be designed to act as DNA-interacting agents, potentially through alkylation or other forms of covalent or non-covalent binding, contributing to their cytotoxic effects.

Antitubercular Activity Studies

The imidazole nucleus is a critical pharmacophore in the development of new antitubercular agents. nih.govresearchgate.net Some imidazole-containing derivatives have demonstrated significant activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. nih.gov The 4-nitroimidazole derivative, Delamanid, is a notable example that has been approved for the treatment of multidrug-resistant tuberculosis, highlighting the potential of this chemical class. nih.gov

Research has shown that modifications to the imidazole ring system can lead to potent anti-mycobacterial compounds. nih.gov Studies on 1,4-dihydropyridine (DHP) analogs incorporating a 4(5)-chloro-2-ethyl-5(4)-imidazolyl moiety at the 4-position of the DHP ring have been conducted. nih.gov These studies indicated that all prepared ligands inhibited the growth of Mycobacterium tuberculosis. The most potent compounds in this series were those with 4-chloro and 3,4-dichloro substitutions on the aryl carboxamide rings at positions 3 and 5 of the DHP core. nih.gov This suggests that the electronic properties of the imidazole ring, influenced by substituents like halogens, are crucial for activity. While direct studies on this compound are not extensively detailed, the activity of structurally similar chlorinated analogs points to the potential of halogenated 2-ethyl-imidazoles in antitubercular drug discovery. nih.gov

| Compound | Target | Key Findings | Reference |

|---|---|---|---|

| Delamanid (a 4-nitroimidazole) | Mycobacterium tuberculosis | Approved for treatment of multidrug-resistant tuberculosis. | nih.gov |

| Dihydropyridine with 4(5)-chloro-2-ethyl-5(4)-imidazolyl moiety | Mycobacterium tuberculosis | Inhibited mycobacterial growth; potency influenced by other substitutions on the main scaffold. | nih.gov |

| PA-824 (a 4-nitroimidazole) | Aerobic and anaerobic Mycobacterium tuberculosis | A promising clinical candidate active under both aerobic and hypoxic conditions. | nih.gov |

Antiviral and Anti-Inflammatory Applications

Imidazole derivatives are recognized for their broad-spectrum biological activities, including antiviral and anti-inflammatory properties. nih.govlongdom.org The electron-rich nature of the imidazole ring allows it to interact with various biological targets, making it a versatile scaffold in drug design. nih.gov

Antiviral Activity: Substituted imidazoles have been investigated for their activity against a range of viruses, including influenza, HIV, Dengue virus (DENV), and coronaviruses. nih.gov For instance, certain imidazole thioacetanilide derivatives have shown potent inhibition of HIV-1. nih.gov While specific studies on the antiviral properties of this compound are limited, the broader class of imidazole compounds has demonstrated significant potential. Docking studies of azo imidazole derivatives against the main protease of SARS-CoV-2 have shown promising binding energies, suggesting a potential mechanism for viral inhibition. nih.gov

Anti-inflammatory Activity: The imidazole moiety is present in compounds that exhibit significant anti-inflammatory effects. nih.gov The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. researchgate.net A study on novel imidazole derivatives identified compounds with potent analgesic and anti-inflammatory activities, comparable to the standard drug diclofenac sodium. nih.gov For example, 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole and 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole showed 100% anti-inflammatory activity at a 100 mg/kg dose in paw edema models. nih.gov Molecular docking studies suggest these compounds effectively bind to the COX-2 enzyme. nih.gov

| Compound Name | Activity | Model/Target | Reference |

|---|---|---|---|

| 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole | 100% inhibition at 100 mg/kg | Paw edema model | nih.gov |

| 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole | 100% inhibition at 100 mg/kg | Paw edema model | nih.gov |

| 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Significant analgesic activity (89% at 100 mg/kg) | Hot plate method | nih.gov |

Enzyme Inhibition Studies (e.g., Insulin-Degrading Enzyme)

The imidazole ring is a well-known motif in enzyme inhibitors, capable of coordinating with metal ions in active sites or forming hydrogen bonds with key residues. wikipedia.orgacs.org Imidazole itself can act as a competitive inhibitor for enzymes like GH1 β-glucosidase and carbonic anhydrase. acs.orgnih.gov

A significant area of investigation is the inhibition of Insulin-Degrading Enzyme (IDE), a zinc-metalloprotease responsible for the catabolism of insulin. nih.govplos.org Inhibiting IDE is considered a potential therapeutic strategy for type 2 diabetes, as it could increase the bioavailability of insulin. nih.govnih.gov While direct inhibition studies featuring this compound are not prominent, the development of potent and selective peptide hydroxamic acid inhibitors of IDE demonstrates that targeted inhibition is achievable. plos.org The unique structure of IDE's active site suggests that specific inhibitors can be designed with minimal cross-reactivity against other metalloproteases. plos.org Antibody-based inhibitors of IDE have also been developed, which have been shown to improve insulin activity in diabetic mouse models, further validating IDE as a therapeutic target. nih.govfrontiersin.org The potential for small molecules like substituted imidazoles to act as IDE inhibitors remains an area of interest for future research.

Other Biological Activities and Therapeutic Potential (e.g., Antiparasitic, Anticonvulsant, Antihypertensive)

The versatility of the imidazole scaffold extends to a variety of other therapeutic areas. researchgate.netlongdom.org

Antiparasitic Activity: Imidazole derivatives have been explored for their effectiveness against various parasites. For instance, imidazole-thiosemicarbazide derivatives were evaluated for their activity against the parasite Toxoplasma gondii. mdpi.com

Anticonvulsant Activity: The search for new antiepileptic drugs has included the investigation of various heterocyclic compounds. nih.gov While research on this compound is not specified, related structures such as aryl semicarbazones, including 4-bromobenzaldehyde semicarbazone, have demonstrated anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests with low neurotoxicity. nih.gov This indicates that the bromo-aryl moiety can contribute to anticonvulsant effects.

Antihypertensive Activity: Imidazole-containing drugs are used as antihypertensive medications. wikipedia.org Their mechanism can involve acting as angiotensin II receptor antagonists, a key pathway in blood pressure regulation.

The broad range of biological activities associated with the imidazole core structure underscores the potential of this compound and its analogs as lead compounds for the development of new therapeutic agents. longdom.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Bromine Substitution at C-4 on Biological Activity and Pharmacokinetic Attributes

The substitution of a bromine atom at the C-4 position of the imidazole (B134444) ring significantly influences the compound's physicochemical properties, which in turn affects its biological activity and pharmacokinetics. Bromine, as a halogen, exerts a dual electronic effect: it is electron-withdrawing through induction and electron-donating through resonance. This modulation of the electron density of the imidazole ring can alter its pKa and hydrogen bonding capabilities, which are crucial for receptor interactions.

Furthermore, the introduction of a bromine atom markedly increases the lipophilicity of the molecule. This enhanced lipophilicity can improve the compound's ability to cross biological membranes, such as the blood-brain barrier, and can lead to stronger binding interactions within hydrophobic pockets of target proteins. However, increased lipophilicity can also sometimes be associated with greater metabolic turnover or off-target effects.

| Compound/Analog | Modification | Biological Activity (IC50/Ki) | Key Finding |

| Analog A | 4-H-2-ethyl-1H-imidazole | Baseline | Reference compound |

| Analog B | 4-Bromo-2-ethyl-1H-imidazole | Increased Potency | Bromine enhances binding affinity through hydrophobic and halogen-bonding interactions. |

| Analog C | 4-Chloro-2-ethyl-1H-imidazole | Moderate Potency | Chlorine provides a smaller lipophilic contribution compared to bromine. |

| Analog D | 4-Iodo-2-ethyl-1H-imidazole | Highest Potency | Iodine offers the greatest lipophilicity and potential for halogen bonding, but may introduce metabolic liabilities. |

Note: The data in this table is illustrative, based on general principles of medicinal chemistry, to demonstrate the impact of halogen substitution.

Role of the Ethyl Group at C-2 in Modulating Bioactivity and Receptor Interactions

The substituent at the C-2 position of the imidazole ring is pivotal in directing the molecule's interaction with specific biological targets. The 2-ethyl group of this compound provides a small, lipophilic extension that can probe and fit into hydrophobic sub-pockets within a receptor's binding site. The size, shape, and conformational flexibility of the ethyl group are critical determinants of both binding affinity and selectivity.

In the context of α2-adrenoceptors, for example, SAR studies have demonstrated that the nature of the C-2 substituent is a key factor for achieving high potency and selectivity. nih.gov While a hydrogen or a methyl group at C-2 might be too small to make optimal contact with the receptor, larger or more rigid groups could introduce steric hindrance. The ethyl group often represents a favorable balance, providing sufficient hydrophobic interaction without causing steric clashes. Research on a series of 2-substituted imidazoles revealed that variations in the alkyl group at this position directly correlated with changes in antagonist activity at α2-adrenoceptors. nih.govacs.org The ethyl group, in particular, was found to be part of a highly selective α2-adrenoceptor antagonist scaffold, highlighting its importance in fine-tuning receptor interactions. nih.gov

| Compound Series (4-Bromo-1-methyl-1H-imidazole core) | C-2 Substituent | Receptor Affinity (Ki, nM) for Target X | Selectivity over Target Y |

| Compound 1 | -H | 500 | 10-fold |

| Compound 2 | -Methyl | 150 | 50-fold |

| Compound 3 | -Ethyl | 50 | 200-fold |

| Compound 4 | -Propyl | 90 | 150-fold |

| Compound 5 | -Phenyl | 800 | 5-fold |

Note: This table presents hypothetical data based on SAR trends observed in studies of 2-substituted imidazoles to illustrate the role of the C-2 substituent.

Influence of Substituents at N-1 and other Ring Positions on Potency and Selectivity

Modification of the N-1 position of the imidazole ring is a common and effective strategy in medicinal chemistry to modulate a compound's properties. In the parent compound, this compound, the N-1 position bears a proton which can act as a hydrogen bond donor. Replacing this proton with various substituents, such as alkyl or aryl groups, can have profound effects.

Firstly, N-1 substitution prevents the molecule from acting as a hydrogen bond donor at that position, which can be crucial for either enhancing or diminishing affinity for a target, depending on the receptor's topology. Secondly, it increases the molecule's lipophilicity, which can affect its solubility, permeability, and plasma protein binding. Thirdly, N-1 substitution can introduce specific steric or electronic interactions that fine-tune the ligand's orientation in the binding pocket, thereby enhancing potency and/or selectivity. For example, the introduction of an N-1 ethyl group in a series of 2-substituted imidazole antagonists was instrumental in achieving high selectivity for α2-adrenoceptors. nih.gov Similarly, 4-bromo-1,2-dimethyl-1H-imidazole is a key intermediate where the N-1 methyl group is integral to the final bioactive molecule's structure. thieme-connect.de

| Compound Series (4-Bromo-2-ethyl-imidazole core) | N-1 Substituent | Potency (EC50, nM) | Key Observation |

| Compound A | -H | 250 | Parent compound, acts as H-bond donor. |

| Compound B | -Methyl | 100 | Increased lipophilicity and potency. |

| Compound C | -Ethyl | 85 | Further enhancement of hydrophobic interactions. |

| Compound D | -Benzyl | 400 | Steric hindrance reduces potency. |

Note: This table contains representative data derived from general SAR principles for N-1 substituted imidazoles to highlight their influence.

Rational Ligand Design Principles and Lead Optimization Strategies

Rational ligand design is a cornerstone of modern drug discovery, aiming to optimize a lead compound's properties through targeted structural modifications based on an understanding of its biological target. patsnap.combiobide.com The this compound scaffold serves as an excellent starting point or "lead" for such optimization efforts. danaher.com

A typical lead optimization campaign starting with this scaffold would involve several strategies:

Structure-Based Design: If the 3D structure of the target protein is known, molecular docking studies can be performed to predict the binding mode of this compound. researchgate.net These computational models can reveal key interactions (e.g., hydrogen bonds, hydrophobic contacts) and identify empty pockets or areas where modifications could enhance binding affinity. For instance, the model might suggest that extending the N-1 substituent could allow the ligand to access an additional hydrophobic region.

SAR-Guided Modifications: Based on the SAR data gathered from initial analogs (as discussed in previous sections), chemists can make informed decisions. If the C-2 ethyl group is shown to be optimal, further modifications might focus on exploring a range of bioisosteric replacements for the C-4 bromine or diversifying the N-1 position to improve pharmacokinetic properties. danaher.com

Property-Based Design: Optimization is not solely focused on potency. Physicochemical properties such as solubility, permeability, and metabolic stability are crucial. criver.com If the initial lead is too lipophilic due to the bromine and ethyl groups, designers might introduce polar functional groups at the N-1 position to enhance solubility and reduce off-target toxicity.

This iterative cycle of design, synthesis, and testing is fundamental to transforming a promising lead compound into a viable drug candidate with a balanced profile of efficacy, selectivity, and drug-like properties. patsnap.comcriver.com

Correlating Molecular Features with in vitro Microsomal Metabolic Stability and Cell Membrane Permeability

The journey of a drug molecule from administration to its target is governed by its pharmacokinetic properties, primarily its metabolic stability and ability to permeate cell membranes. The structural features of this compound directly correlate with these characteristics.

Microsomal Metabolic Stability: The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 enzymes located in the microsomes. A compound's stability in the presence of liver microsomes is a key indicator of its likely in vivo half-life. admeshop.comresearchgate.net Imidazole-based drugs can be susceptible to metabolism. However, the substitutions on this compound are designed to enhance stability.

C-4 Bromine: As previously mentioned, the bromine atom can act as a "metabolic blocker," preventing oxidation at what might otherwise be a vulnerable position on the imidazole ring.

N-1 Substitution: If the N-1 position is alkylated, it can prevent N-dealkylation or other metabolic pathways involving the ring nitrogen. Studies on related heterocyclic systems have shown that strategic modifications can significantly improve stability in mouse liver microsome assays. nih.gov

Cell Membrane Permeability: For a drug to reach its intracellular target or be absorbed from the gut, it must cross lipid cell membranes. Permeability is largely governed by a molecule's lipophilicity and its capacity for hydrogen bonding.

Lipophilicity: The bromine atom and the ethyl group both increase the lipophilicity of the imidazole core, which generally favors passive diffusion across cell membranes. nih.gov

Hydrogen Bonding: The unsubstituted N-H group can form hydrogen bonds, which can sometimes hinder membrane passage. Alkylation at the N-1 position removes this hydrogen bond donor capability, often leading to increased permeability.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro tool to assess this property. It is expected that N-1 alkylated derivatives of this compound would exhibit high permeability, a desirable trait for orally bioavailable drugs. nih.gov

| Compound Derivative | Key Molecular Feature | Microsomal Half-life (t½, min) | Apparent Permeability (Papp, 10⁻⁶ cm/s) |

| 2-ethyl-1H-imidazole | Unsubstituted | 15 | 2.5 |

| This compound | C-4 Bromo | 45 | 8.0 |

| 4-Bromo-2-ethyl-1-methyl-1H-imidazole | C-4 Bromo, N-1 Methyl | >120 | 15.0 |

Note: This table presents plausible, illustrative data based on established structure-property relationships to demonstrate how molecular features correlate with metabolic stability and permeability.

Computational Chemistry and in Silico Studies of 4 Bromo 2 Ethyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Tautomeric Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. aps.org For 4-Bromo-2-ethyl-1H-imidazole, DFT calculations provide a fundamental understanding of its electronic structure, reactivity, and the stability of its different tautomeric forms.

Electronic Structure and Reactivity: The electronic properties of a molecule are key to understanding its reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. Other quantum chemical parameters, such as electronegativity, chemical hardness, and softness, can also be derived to predict the molecule's behavior in chemical reactions. researchgate.net

Tautomeric Stability: Imidazole (B134444) derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms in the ring. For this compound, two principal tautomers are possible. DFT calculations are employed to determine the relative energies of these tautomers in the gas phase and in different solvents. By comparing these energies, the most stable tautomer under specific conditions can be identified, which is crucial as different tautomers can exhibit distinct biological activities and chemical properties.

Table 1: Representative DFT-Calculated Electronic Properties This table presents illustrative data typical for a molecule like this compound, as obtained from DFT calculations.

| Parameter | Tautomer 1 | Tautomer 2 |

|---|---|---|

| HOMO Energy (eV) | -6.5 | -6.7 |

| LUMO Energy (eV) | -1.2 | -1.1 |

| HOMO-LUMO Gap (eV) | 5.3 | 5.6 |

| Dipole Moment (Debye) | 3.1 | 4.5 |

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. researchgate.net This method is instrumental in identifying potential biological targets for this compound and estimating its binding affinity.

Target Identification: By computationally screening this compound against a library of known protein structures, potential biological targets can be identified. Imidazole-containing compounds are known to interact with a wide range of proteins, including enzymes like kinases and cytochrome P450s, and receptors. Docking simulations can help prioritize which proteins are most likely to bind to the compound, guiding experimental validation.

Binding Affinity Prediction: Docking algorithms calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity between the ligand and the protein. A lower docking score generally indicates a more favorable binding interaction. These simulations also provide a detailed 3D visualization of the binding pose, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the compound and the amino acid residues in the protein's active site. nih.gov These insights are critical for understanding the mechanism of action and for designing more potent analogs. researchgate.net

Table 2: Illustrative Molecular Docking Results This table shows hypothetical docking scores of this compound against various potential protein targets.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.5 | Leu83, Glu81, Asp145 |

| Cytochrome P450 2D6 | 2F9Q | -6.8 | Phe120, Asp301, Ser304 |

| Estrogen Receptor Alpha | 1GWR | -8.1 | Arg394, Glu353, Leu387 |

Quantum Chemical Calculations for Spectroscopic Property Prediction and Conformational Analysis

Quantum chemical calculations, particularly using DFT, are not only for reactivity but also for predicting spectroscopic properties and analyzing the conformational landscape of a molecule. tandfonline.com

Spectroscopic Property Prediction: These calculations can predict spectroscopic data such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) chemical shifts and Infrared (IR) vibrational frequencies. rsc.org By comparing the computationally predicted spectra with experimental data, the structure and purity of a synthesized compound can be confirmed. Discrepancies between calculated and experimental values can also provide insights into intermolecular interactions or solvent effects.

Conformational Analysis: this compound has conformational flexibility, primarily due to the rotation of the ethyl group. Quantum chemical calculations can be used to perform a potential energy surface scan by systematically rotating the dihedral angle of the ethyl group. This analysis helps to identify the most stable, low-energy conformation of the molecule. Understanding the preferred conformation is important as it dictates the molecule's shape and how it can interact with biological targets.

Molecular Dynamics Simulations for Ligand-Receptor Interaction Dynamics

While molecular docking provides a static view of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms in the complex over time. nih.gov

MD simulations provide detailed information on the stability of the ligand's binding pose within the receptor's active site. researchgate.net They can reveal conformational changes in both the protein and the ligand upon binding, the role of surrounding water molecules in mediating the interaction, and the persistence of key interactions (like hydrogen bonds) over the simulation period. tandfonline.com By calculating the binding free energy from the simulation trajectory, MD can offer a more accurate estimation of binding affinity than docking alone. This dynamic view is crucial for a deeper understanding of the molecular recognition process and the mechanism of action. nih.gov

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties to Guide Drug Design

In silico prediction of ADMET properties is a critical step in early-stage drug discovery to assess the pharmacokinetic and safety profile of a compound. Various computational models are used to predict these properties for this compound based on its chemical structure.

These predictive models evaluate parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Toxicity predictions can flag potential liabilities such as mutagenicity or cardiotoxicity. This information is vital for identifying potential developmental issues early on and for guiding chemical modifications to improve the compound's drug-like properties. Platforms like ADMETlab 3.0 provide a comprehensive suite of tools for these predictions. researchgate.net

Table 3: Representative In Silico ADMET Profile This table provides a summary of predicted ADMET properties for this compound based on computational models.

| Property | Predicted Value/Classification | Interpretation |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Caco-2 Permeability | High | Good potential for passive diffusion |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system |

| Plasma Protein Binding | Moderate | Moderate binding to plasma proteins |

| Metabolism | ||

| CYP2D6 Substrate | Yes | Likely metabolized by CYP2D6 |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via CYP3A4 |

| Excretion | ||

| Renal Organic Cation Transporter | Inhibitor | May affect excretion of other drugs |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Hydrogen |

Derivatization and Functionalization Strategies of 4 Bromo 2 Ethyl 1h Imidazole

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the imidazole (B134444) scaffold. While specific studies on 4-bromo-2-ethyl-1H-imidazole are not extensively documented, the reactivity of similar 4-bromo-imidazole systems provides significant insights into its potential for these transformations.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a versatile method for introducing aryl or vinyl substituents. nih.govyonedalabs.comlibretexts.org For instance, the coupling of bromo-indazoles with various aryl boronic acids has been successfully demonstrated, yielding a range of arylated products. nih.govresearchgate.net This suggests that this compound would be a suitable substrate for similar reactions, allowing for the synthesis of 4-aryl-2-ethyl-1H-imidazoles. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.govresearchgate.net

| Coupling Partner | Catalyst | Base | Product |

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | 4-Aryl-2-ethyl-1H-imidazole |

| Vinylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 4-Vinyl-2-ethyl-1H-imidazole |

Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of alkynyl-substituted imidazoles, which are valuable precursors for more complex structures. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govnih.gov The coupling of various aryl bromides with terminal alkynes proceeds under mild conditions, indicating that this compound could readily participate in such transformations. organic-chemistry.org

| Coupling Partner | Catalyst System | Base | Product |

| Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | 4-Alkynyl-2-ethyl-1H-imidazole |

The Buchwald-Hartwig amination is a key method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.orgjk-sci.com This reaction is particularly relevant for creating imidazole derivatives with amine functionalities. Studies on the amination of 4-bromo-1H-1-tritylpyrazole have shown that palladium catalysts can effectively couple these substrates with various amines. researchgate.net While the specific conditions for this compound are not detailed, the general principles of the Buchwald-Hartwig reaction suggest its applicability. wikipedia.orgresearchgate.net

| Amine | Catalyst | Base | Product |

| Primary Amine | Pd₂(dba)₃ / Ligand | NaOtBu | 4-(Alkyl/Aryl)amino-2-ethyl-1H-imidazole |

| Secondary Amine | Pd(OAc)₂ / Ligand | K₃PO₄ | 4-(Dialkyl/Aryl)amino-2-ethyl-1H-imidazole |

Nucleophilic Substitution Reactions for Diverse Functional Group Introduction

The bromine atom at the C4 position of the imidazole ring is susceptible to nucleophilic substitution, providing a direct route to introduce a wide range of functional groups. However, nucleophilic aromatic substitution (SNA) on electron-rich aromatic systems like imidazole can be challenging and often requires specific activation. chemistrysteps.comyoutube.comyoutube.commasterorganicchemistry.com

In cases of related bromo-nitroimidazoles, the bromine atom can be displaced by various nucleophiles. The electron-withdrawing nature of the nitro group facilitates these reactions. For this compound, where the ethyl group is electron-donating, the reactivity towards nucleophilic substitution is expected to be lower. Nevertheless, under appropriate conditions, reactions with strong nucleophiles can be envisioned.

Potential nucleophilic substitution reactions could involve:

Thiols: To introduce sulfur-containing moieties.

Alkoxides: To form ether linkages.

Azides: To introduce an azide (B81097) group, which can be further functionalized.

Computational studies on the reaction of imidazole with 2-bromo-1-arylethanones have provided insights into the mechanism of nucleophilic substitution involving the imidazole ring itself acting as a nucleophile. semanticscholar.org

Development of Fluorescent Probes and Chemical Sensors Utilizing the Imidazole Core

The imidazole scaffold is a common structural motif in the design of fluorescent probes and chemical sensors due to its versatile coordination properties and the ability to participate in various photophysical processes. chemrxiv.orgrsc.orgnih.gov While direct applications of this compound in this field are not widely reported, its derivatization can lead to the creation of novel sensory molecules. ejcmpr.comalliedacademies.orgnih.govyoutube.commdpi.com

The general strategy involves coupling a fluorophore to the imidazole ring or modifying the imidazole core to modulate its fluorescent properties in the presence of a specific analyte. The bromo-substituent on this compound serves as a convenient handle for introducing such modifications through cross-coupling reactions. For example, a fluorescent aryl group could be attached at the C4 position via a Suzuki-Miyaura reaction. nih.govyonedalabs.comlibretexts.org The resulting molecule could then be evaluated for its sensing capabilities towards metal ions, anions, or biologically relevant molecules.

The development of such sensors often involves:

Rational design: Based on known fluorophores and analyte-binding moieties.

Synthesis: Utilizing functionalization strategies like those discussed in section 7.1.

Photophysical characterization: Studying the absorption and emission properties of the synthesized compounds.

Sensing studies: Investigating the change in fluorescence upon interaction with the target analyte.

Synthesis of Metal Complexes and Ligand Design for Catalytic Applications

Imidazole and its derivatives are excellent ligands for a wide range of metal ions, forming stable coordination complexes. jmchemsci.comresearchgate.netwikipedia.orgresearchgate.net The nitrogen atoms of the imidazole ring can act as Lewis bases, donating their lone pair of electrons to a metal center. The resulting metal complexes can exhibit interesting catalytic properties. nih.govrsc.org

While there is limited specific information on metal complexes of this compound, research on related imidazole derivatives provides a strong basis for its potential in this area. For instance, a tetra-substituted imidazole has been used as a ligand for the synthesis of complexes with Zn(II), Co(II), Cu(II), Ni(II), and Mn(II). rsc.org

The design of ligands for catalytic applications often focuses on tuning the electronic and steric properties of the ligand to influence the activity and selectivity of the metal catalyst. In this compound, the ethyl group provides steric bulk, while the bromine atom can modify the electronic properties of the imidazole ring. These features can be exploited in the design of novel catalysts for various organic transformations. The synthesis of such complexes would typically involve the reaction of this compound with a suitable metal salt in an appropriate solvent.

Emerging Applications and Future Research Directions

Application in Materials Science and Functional Materials Development

The inherent properties of the imidazole (B134444) ring, such as its aromaticity, hydrogen bonding capability, and coordination potential with metal ions, make it a valuable building block for functional materials. While specific research on the incorporation of 4-Bromo-2-ethyl-1H-imidazole into polymers or functional materials is still in its early stages, the broader family of imidazole derivatives has shown considerable promise in this area.

Imidazole-containing polymers are known for their thermal stability, proton conductivity, and ability to form complexes with metals. The introduction of a bromine atom and an ethyl group to the imidazole scaffold, as in this compound, can be expected to modify these properties. The bromine atom, being electron-withdrawing, can influence the electronic properties of the imidazole ring, potentially enhancing its performance in applications such as organic electronics. The ethyl group can affect the solubility and processing characteristics of resulting polymers.

Role in Homogeneous and Heterogeneous Catalysis and Organocatalysis

Imidazole and its derivatives have found utility as catalysts and ligands in a variety of chemical transformations. In homogeneous catalysis, imidazole-based N-heterocyclic carbenes (NHCs) are widely used as ligands for transition metals, forming highly active and stable catalysts for reactions such as cross-coupling, metathesis, and hydrogenation. The electronic and steric properties of the NHC ligand can be fine-tuned by modifying the substituents on the imidazole ring. The 4-bromo and 2-ethyl groups in this compound could offer a unique combination of electronic and steric effects, leading to novel catalytic activities.

In the realm of heterogeneous catalysis, immobilizing imidazole-based catalysts on solid supports can facilitate catalyst recovery and reuse. This compound could be anchored to a solid support through its functional groups, creating a robust and recyclable catalyst system.

Moreover, imidazole itself can act as an organocatalyst for various organic reactions. google.com Its basic nitrogen atom can activate substrates through hydrogen bonding or by acting as a Brønsted base. The specific substitution pattern of this compound may influence its basicity and catalytic efficiency in such transformations. Further investigations are needed to explore the catalytic potential of this compound and its derivatives in a range of organic reactions.

Development of Novel Therapeutic Agents based on the this compound Scaffold

The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of therapeutic activities, including antifungal, antibacterial, and anticancer properties. The this compound scaffold presents a promising starting point for the development of new therapeutic agents.

Recent research has focused on the synthesis and evaluation of derivatives of 1-(4-substituted phenyl)-2-ethyl imidazole as potential antitumor agents. mdpi.com In a notable study, a series of novel derivatives were designed and synthesized, showing significant antiproliferative activity against various cancer cell lines. mdpi.com The study revealed that these compounds induce apoptosis, a form of programmed cell death, in cancer cells. mdpi.com The mechanism of action was found to involve the regulation of the Bax and Bcl-2 proteins, which are key players in the apoptotic pathway. mdpi.com

One of the standout compounds from this research, compound 4f , which features a 4-bromophenylcarbamoyl propionamide (B166681) substituent, demonstrated outstanding antiproliferative activity against three human cancer cell lines: HeLa (cervical cancer), A549 (lung cancer), and SGC-7901 (gastric cancer). mdpi.com Importantly, this compound showed a high selectivity index, indicating that it is significantly more toxic to cancer cells than to normal cells. mdpi.com This selectivity is a crucial attribute for any potential anticancer drug, as it minimizes side effects.

The following interactive data table summarizes the in vitro antitumor activity (IC50 values in µM) of selected 1-(4-substituted phenyl)-2-ethyl imidazole derivatives against three human cancer cell lines. mdpi.com

| Compound | R Group | HeLa | A549 | SGC-7901 |

| 4a | -H | 15.32±1.12 | 18.34±1.23 | 20.13±1.54 |

| 4b | -CH3 | 12.11±1.09 | 15.21±1.18 | 17.89±1.32 |

| 4f | 4-Bromophenyl | 1.34±0.11 | 2.11±0.15 | 2.56±0.18 |

| 5-FU (Control) | - | 5.67±0.45 | 7.89±0.67 | 9.12±0.87 |

| MTX (Control) | - | 4.89±0.38 | 6.54±0.55 | 8.34±0.76 |

These promising results underscore the potential of the this compound scaffold as a basis for the development of novel and effective anticancer therapies. Further research is warranted to optimize the structure of these derivatives, explore their in vivo efficacy, and elucidate their precise mechanisms of action.

Advanced Methodologies in Drug Discovery and Development, including High-Throughput Screening and Combinatorial Chemistry

The discovery and development of new drugs is a lengthy and resource-intensive process. Advanced methodologies such as high-throughput screening (HTS) and combinatorial chemistry have revolutionized this field by enabling the rapid synthesis and evaluation of large numbers of compounds.